Product packaging for Ciprofibrate, (S)-(Cat. No.:CAS No. 135133-48-1)

Ciprofibrate, (S)-

Cat. No.: B12704158
CAS No.: 135133-48-1
M. Wt: 289.15 g/mol
InChI Key: KPSRODZRAIWAKH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fibrate Class Research

Ciprofibrate (B1669075) is a member of the fibrate class of drugs, which are derivatives of fibric acid. numberanalytics.com This class, which also includes compounds such as fenofibrate (B1672516), gemfibrozil, clofibrate (B1669205), and bezafibrate, has been a subject of cardiovascular research for decades due to their lipid-modifying properties. numberanalytics.comoup.comkoreamed.org The first fibrate, clofibrate, was introduced in the 1960s. numberanalytics.com

The primary mechanism of action for the fibrate class is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear hormone receptors that control the expression of genes involved in lipid and glucose metabolism. patsnap.compatsnap.com Ciprofibrate, like most other fibrates, is an agonist for PPAR-alpha (PPARα). patsnap.comca.gov The activation of PPARα by fibrates leads to a cascade of metabolic changes. patsnap.com A key effect is the increased expression of lipoprotein lipase (B570770) (LPL), an enzyme that breaks down triglycerides from lipoprotein particles, and the decreased expression of apolipoprotein C-III, an inhibitor of LPL. koreamed.orgpatsnap.compatsnap.com This dual action enhances the clearance of triglyceride-rich lipoproteins from the bloodstream. patsnap.com

Furthermore, PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver, which reduces the availability of fatty acids for the synthesis of new triglycerides and very-low-density lipoprotein (VLDL). oup.comkoreamed.org Fibrates also influence high-density lipoprotein (HDL) cholesterol by increasing the production of its main protein components, apolipoproteins A-I and A-II. patsnap.com

Historical and Contemporary Academic Perspectives on Ciprofibrate Investigations

Ciprofibrate was patented in 1972 and approved for medical use in 1985. wikipedia.org Early academic investigations focused on its role as a potent lipid-lowering agent, noting its ability to reduce triglycerides and low-density lipoprotein (LDL) cholesterol while increasing HDL cholesterol. nih.gov

A significant area of research has been the investigation of its stereoisomers. A 1994 study in male Fischer 344 rats was conducted to determine if the individual enantiomers of racemic ciprofibrate differed in their pharmacological or toxicological potential. nih.gov The findings indicated that after a single oral dose, (S)-ciprofibrate produced slightly, but statistically significantly, greater reductions in plasma cholesterol than (R)-ciprofibrate. nih.gov In vitro, using rat hepatocyte cultures, the (S)-enantiomer also showed a slightly greater induction of peroxisomal beta-oxidation activity at low concentrations. nih.gov However, these distinctions were not observed after seven daily doses in vivo; in fact, the (R)-enantiomer produced a slightly greater induction of peroxisomal beta-oxidation. nih.gov Researchers suggested this reversal might be due to pharmacokinetic differences, as plasma concentrations of the (R)-enantiomer were higher than the (S)-enantiomer 24 hours after multiple doses. nih.gov Another study described the successful chromatographic resolution of ciprofibrate's enantiomers using high-pressure liquid chromatography (HPLC) with chiral stationary phases. nih.gov

From a contemporary perspective, ciprofibrate continues to be used as a research tool to study lipid metabolism. redalyc.orgmedcraveonline.com Academic interest remains in the fibrate class for managing dyslipidemias, particularly hypertriglyceridemia. athero.orgoup.com However, it has been noted in some regulatory assessments that, compared to other fibrates like fenofibrate and gemfibrozil, there is a lack of large-scale, long-term cardiovascular outcome trial data for ciprofibrate. bfarm.de Current research often focuses on its effects in specific disease models, such as in primary biliary cholangitis or in veterinary applications. medcraveonline.comresearchgate.net There is also continued academic interest in developing new analytical methods for its quantification and in exploring novel formulations to improve its physicochemical properties. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14Cl2O3 B12704158 Ciprofibrate, (S)- CAS No. 135133-48-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135133-48-1

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

2-[4-[(1S)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m0/s1

InChI Key

KPSRODZRAIWAKH-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@@H]2CC2(Cl)Cl

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Origin of Product

United States

Molecular Mechanisms of Action: Peroxisome Proliferator Activated Receptor Alpha Ppar α Agonism

Direct Ligand-Receptor Interaction and Conformational Changes

The initial step in the mechanism of action of (S)-Ciprofibrate involves its direct binding to the PPAR-α receptor. Specifically, the compound interacts with the Ligand-Binding Domain (LBD) of PPAR-α, which features a distinctive Y-shaped cavity. oup.com X-ray crystallography studies have revealed that the PPARα-LBD is sufficiently large to accommodate multiple ligands and that fibrates like ciprofibrate (B1669075) may possess two binding sites within this pocket. nih.gov One molecule can be located at a region designated "Arm I," while a second can be situated across "Arm II" and "Arm X". nih.gov

This binding event is not a passive occupation of space; it actively induces a critical conformational change in the receptor protein. nih.gov The most significant alteration occurs in the C-terminal region of the LBD, known as the Activation Function-2 (AF-2) domain. oup.comnih.gov The repositioning of the AF-2 helix is a crucial step that transforms the receptor from an inactive or repressive state to a transcriptionally active one, setting the stage for subsequent interactions with other regulatory proteins. oup.comnih.gov

Transcriptional Regulation via PPAR-α/Retinoid X Receptor (RXR) Heterodimerization

For PPAR-α to exert its regulatory function on DNA, it must first form an obligate heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). oup.comresearchgate.netnih.gov This partnership is essential for the complex to recognize and bind to its specific DNA target sequences. oup.comnih.gov The PPAR-α/RXR heterodimer can form even in the absence of a ligand, but it is the binding of an agonist like (S)-Ciprofibrate to the PPAR-α subunit that "activates" the complex, enabling it to modulate gene expression effectively. oup.comnih.gov

While PPAR-α exhibits dynamic shuttling between the cytoplasm and the nucleus, it is predominantly localized in the nucleus where it is active. oup.com Ligand binding enhances the nuclear import of PPAR-α. oup.com Once activated by (S)-Ciprofibrate, the PPAR-α/RXR heterodimer scans the genome for specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), located in the regulatory regions of target genes. nih.govoup.com

PPREs are characterized by a specific nucleotide arrangement: a direct repeat of two hexameric motifs, typically 5'-AGGTCA-3', separated by a single nucleotide. oup.com This structure is referred to as a Direct Repeat 1 (DR-1). oup.com The heterodimer binds to the PPRE in a specific orientation, with PPAR-α typically binding to the 5' half-site and RXR occupying the 3' half-site. oup.com The first natural PPRE was identified in the promoter region of the acyl-CoA oxidase (ACOX) gene. oup.com

In its unliganded state, the PPAR-α/RXR heterodimer bound to a PPRE is often associated with a corepressor protein complex. oup.comnih.gov This complex, which includes proteins like the nuclear receptor corepressor (NCoR) and the silencing mediator for retinoid and thyroid hormone receptor (SMRT), possesses histone deacetylase activity, which maintains the chromatin in a condensed state, thereby repressing gene transcription. nih.gov

The conformational change induced by the binding of (S)-Ciprofibrate to PPAR-α causes the dissociation and release of this corepressor complex. oup.comnih.gov The newly exposed surface of the receptor, particularly the repositioned AF-2 domain, then serves as a docking site for the recruitment of coactivator complexes. oup.comnih.gov These complexes, which include proteins such as the steroid receptor co-activator-1 (SRC-1), possess histone acetyltransferase activity. nih.gov This activity leads to the acetylation of histone proteins, resulting in a more relaxed chromatin structure that allows the transcriptional machinery to access the gene promoter and initiate transcription. nih.gov

Modulatory Effects on Gene Expression Profiles

Activation of the PPAR-α pathway by (S)-Ciprofibrate leads to significant alterations in the expression profiles of a wide array of genes. Gene expression profiling studies in primates treated with ciprofibrate have demonstrated a strong upregulation of numerous genes involved in fatty acid metabolism and mitochondrial oxidative phosphorylation. nih.gov Conversely, a large number of genes associated with the complement and coagulation cascades are downregulated. nih.gov Additionally, ciprofibrate treatment in primates has been shown to downregulate key regulatory genes, including members of the JUN, MYC, and NFκB families. nih.gov

The primary therapeutic effect of (S)-Ciprofibrate stems from its profound impact on genes that control lipid metabolism. nih.gov The activation of PPAR-α alters the transcription of genes encoding for crucial proteins involved in several aspects of lipid homeostasis. nih.gov For instance, fibrates are known to increase the expression of lipoprotein lipase (B570770), an enzyme critical for the breakdown of triglycerides, and decrease the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase. nih.govnih.gov This dual action facilitates the clearance of triglyceride-rich lipoproteins from the circulation. Furthermore, PPAR-α activation upregulates genes coding for proteins involved in the transport and activation of fatty acids, such as fatty acid transport proteins and acyl-CoA synthetases. nih.gov

A central role of PPAR-α is the transcriptional control of fatty acid catabolism. (S)-Ciprofibrate treatment robustly stimulates genes involved in the β-oxidation of fatty acids across multiple cellular compartments, including mitochondria, peroxisomes, and the microsomal system. nih.govoup.com Research in rats has quantified the effect of ciprofibrate on the oxidation of different fatty acids. Treatment leads to a significant increase in the enzymatic activity required for the breakdown of both long-chain (palmitic acid, C16:0) and very-long-chain (lignoceric acid, C24:0) fatty acids. nih.gov

The induction of fatty acid oxidation is particularly pronounced in peroxisomes. nih.gov Ciprofibrate treatment has been shown to increase the peroxisomal oxidation rate of palmitic acid by 8.5-fold and that of lignoceric acid by 13.4-fold. nih.gov This differential effect suggests that distinct enzymes, which are differentially regulated by ciprofibrate, may be responsible for the oxidation of fatty acids of varying chain lengths within the peroxisomal pathway. nih.gov Mitochondrial oxidation of these fatty acids is also enhanced, though to a lesser extent. nih.gov

Table 1: Effect of Ciprofibrate Treatment on Fatty Acid Metabolism in Rat Liver

Metabolic Process Cellular Location Substrate Fold Increase in Activity
Fatty Acid Activation
Acyl-CoA Ligase ActivityPeroxisomesPalmitic Acid3.2
MitochondriaPalmitic Acid1.9
MicrosomesPalmitic Acid1.5
PeroxisomesLignoceric Acid5.3
MitochondriaLignoceric Acid3.3
MicrosomesLignoceric Acid2.3
Fatty Acid Oxidation
Oxidation RatePeroxisomesPalmitic Acid8.5
MitochondriaPalmitic Acid2.3
PeroxisomesLignoceric Acid13.4
MitochondriaLignoceric Acid2.3

This table summarizes data on the fold increase in enzymatic activity related to the metabolism of palmitic acid (C16:0) and lignoceric acid (C24:0) in different cellular compartments of rat liver following treatment with ciprofibrate. Data sourced from Singh et al. (1991). nih.gov

Regulation of Lipid Metabolism Genes

Triglyceride Synthesis and Catabolism Enzymes (e.g., Lipoprotein Lipase (LPL))

A key effect of (S)-Ciprofibrate's activation of PPAR-α is the heightened expression of lipoprotein lipase (LPL), a critical enzyme for hydrolyzing triglycerides into free fatty acids and glycerol. patsnap.comgenomeinterpretation.org This facilitates the clearance of triglyceride-rich lipoproteins from the bloodstream, leading to a reduction in plasma triglyceride levels. patsnap.com Studies have shown that treatment with ciprofibrate can increase plasma post-heparin LPL activity by 1.3 to 2.1-fold. d-nb.info Fibrates, as a class of drugs, are recognized as the most effective for lowering blood triglyceride levels by upregulating LPL and activating PPAR-α. nih.gov This activation modifies gene transcription, leading to increased LPL activity and enhanced fatty acid oxidation in the liver, which in turn decreases the levels of very low-density lipoprotein (VLDL). nih.gov

Enzyme Effect of (S)-Ciprofibrate Mechanism Outcome
Lipoprotein Lipase (LPL)Increased expression and activity patsnap.comd-nb.infoPPAR-α agonism leading to induced transcription of the LPL gene. elsevier.esEnhanced clearance of triglyceride-rich lipoproteins. patsnap.com
Cholesterol Metabolism-Related Genes (e.g., LDL Receptors, Scavenger Receptor Class B Type I (SR-BI)/CLA-1)

(S)-Ciprofibrate also modulates cholesterol metabolism by enhancing the liver's uptake of low-density lipoprotein (LDL) particles through the upregulation of LDL receptor expression. patsnap.com This results in an increased clearance of LDL cholesterol from the blood. patsnap.com Furthermore, ciprofibrate treatment has been shown to stimulate the capacity of high-density lipoprotein (HDL) to mediate cellular free cholesterol efflux through the scavenger receptor class B, type I (SR-BI) receptor pathway. nih.gov SR-BI is a physiologically significant HDL receptor that facilitates the selective uptake of cholesteryl esters from HDL, playing a role in reverse cholesterol transport. nih.govnih.gov

Gene/Receptor Effect of (S)-Ciprofibrate Mechanism Outcome
LDL ReceptorsUpregulation of expression. patsnap.comPPAR-α agonism.Increased clearance of LDL cholesterol from the blood. patsnap.com
Scavenger Receptor Class B Type I (SR-BI)Stimulation of HDL-mediated cellular cholesterol efflux. nih.govPPAR-α agonism.Enhanced reverse cholesterol transport. nih.gov
Apolipoprotein Gene Expression (e.g., ApoAI, ApoAII, ApoCIII)

The expression of various apolipoproteins is also influenced by (S)-Ciprofibrate. It reduces the production of very-low-density lipoprotein (VLDL) particles by inhibiting the synthesis of apolipoprotein C-III (apoC-III), a protein that hinders the catabolism of triglyceride-rich lipoproteins. patsnap.com Fibrates have been shown to decrease the gene expression of both apo C-II and apo C-III in rat and human hepatocytes. nih.gov This reduction in apo C-III, an LPL inhibitor, contributes to improved clearance of triglyceride-rich remnant lipoproteins. elsevier.esnih.gov In contrast, fibrates can increase the synthesis of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), which are the primary protein components of HDL, leading to increased HDL cholesterol levels. nih.gov

Apolipoprotein Gene Effect of (S)-Ciprofibrate Outcome
ApoA-IIncreased synthesis. nih.govIncreased HDL cholesterol levels.
ApoA-IIIncreased synthesis. nih.govIncreased HDL cholesterol levels.
ApoC-IIIDecreased gene expression. patsnap.comnih.govImproved clearance of triglyceride-rich lipoproteins. nih.gov

Influence on Glucose Metabolism Genes

The impact of (S)-Ciprofibrate on glucose metabolism genes appears to be less pronounced. While some studies in rats have identified novel candidate genes involved in sugar metabolism that are differentially regulated by ciprofibrate, human studies have shown that ciprofibrate does not significantly influence glycemic control or insulin action. physiology.orgnih.gov One study observed a non-significant 10% decrease in insulin secretion after an oral glucose challenge with ciprofibrate, suggesting a potential for decreased insulin receptor affinity. nih.govresearchgate.net

Modulation of Inflammatory Response Genes

(S)-Ciprofibrate, through its PPAR-α agonism, exhibits anti-inflammatory properties. Fibrates can inhibit the expression of various proinflammatory cytokines and chemokines, such as tumor necrosis factor-ɑ, interleukin-1β, chemokine (C-C) motif ligand 2, and chemokine (C-X-C motif) ligand 10. nih.gov In cynomolgus monkeys, ciprofibrate treatment led to the downregulation of a large number of genes in the complement and coagulation cascades. nih.gov Additionally, key regulatory genes involved in inflammation, including members of the JUN and NFκB families, were downregulated. nih.gov

Regulation of Genes Involved in Stress Responses

The activation of PPAR-α by compounds like ciprofibrate can also modulate genes involved in stress responses. In rodent studies, ciprofibrate was found to differentially regulate genes involved in oxidative stress responses. physiology.org However, in a study on cynomolgus monkeys, no transcriptional signal for DNA damage or oxidative stress was observed after ciprofibrate treatment. nih.gov This suggests potential species-specific differences in the response to PPAR-α agonists concerning stress-related gene expression.

Impact on Gene Expression Related to Cell Proliferation and Signal Transduction

The effect of (S)-Ciprofibrate on genes related to cell proliferation and signal transduction is complex and appears to be species-dependent. In rodents, PPAR-α agonists have been associated with hepatocyte proliferation. physiology.org Conversely, in cynomolgus monkeys, ciprofibrate treatment resulted in transcriptional signals consistent with an anti-proliferative and a pro-apoptotic effect. nih.gov This was evidenced by the downregulation of key regulatory genes such as members of the JUN and MYC families, which are reported to be upregulated in rodents after PPAR-α agonist treatment. nih.gov Furthermore, deep-sequencing analysis has identified that ciprofibrate can perturb transcripts involved in DNA synthesis and the regulation of apoptosis. researchgate.net

Preclinical Pharmacological Investigations

In Vitro Cellular Studies

Ciprofibrate (B1669075) is a potent peroxisome proliferator in rodent hepatocytes, inducing a significant increase in the number and volume of these organelles. Dietary administration of ciprofibrate to mice has been shown to cause a marked proliferation of peroxisomes, with observed increases as high as nine-fold. nih.gov This biogenesis is fundamentally linked to the upregulation of genes encoding peroxisomal proteins, including those essential for membrane assembly and protein import, known as peroxins (PEX).

The process of creating new peroxisomes requires the coordinated expression of numerous PEX genes. Among the most critical are PEX13p, a peroxisomal integral membrane protein, and PEX14p, which serves as a central docking factor for the protein import machinery. The induction of these and other peroxins is a necessary step for the assembly and functional maturation of new peroxisomes in response to stimuli like ciprofibrate.

ComponentRole in Peroxisome BiogenesisImplied Effect of Ciprofibrate
PEX13p Integral membrane protein for peroxisomal protein import.Induction
PEX14p Docking factor for the peroxisomal protein import machinery.Induction

In rodent hepatic cell lines, ciprofibrate has been demonstrated to induce cellular proliferation and hyperplasia. oup.com This effect is a characteristic response to peroxisome proliferator-activated receptor-alpha (PPARα) agonists in susceptible species. oup.comnih.gov Studies on liver progenitor cell cultures have shown that ciprofibrate can modulate their proliferation and differentiation, suggesting a potential role for these cells in the hyperplastic response. aacrjournals.org The mechanism of hepatocyte proliferation is considered a key aspect of the hepatocarcinogenesis observed in rodents following long-term exposure to PPARα agonists. oup.com

Cell TypeResponse to CiprofibrateMediating Receptor
Rodent HepatocytesInduces proliferation and hyperplasia.PPARα oup.comnih.gov
Liver Progenitor CellsModulates proliferation and differentiation.PPARγ aacrjournals.org

Ciprofibrate treatment significantly alters the activity of key enzymes involved in hepatic lipid metabolism. In vitro studies using hepatocyte cultures, as well as in vivo experiments, have shown that ciprofibrate induces a substantial increase in the activity of carnitine acetyltransferase. nih.gov One study reported a 28-fold increase in carnitine acetyltransferase activity following ciprofibrate administration. nih.govscispace.com This enzyme is crucial for shuttling short-chain acyl groups out of the mitochondria and peroxisomes. Additionally, the activities of acyl-CoA hydrolases, which are involved in fatty acid metabolism, are also increased by ciprofibrate treatment. nih.govnih.gov

EnzymeFunction in Lipid MetabolismEffect of Ciprofibrate
Acyl-CoA Hydrolases Hydrolyzes acyl-CoA esters to free fatty acids and coenzyme A.Increased Activity nih.gov
Carnitine Acetyltransferase Catalyzes the transfer of acetyl groups between coenzyme A and carnitine.Markedly Increased Activity (28-fold) nih.govscispace.com

The effects of ciprofibrate extend beyond hepatocytes to other specialized cell types, such as the gastrin-producing G cells of the gastric mucosa. Studies in rats and wild-type mice have shown that ciprofibrate treatment leads to a significant, threefold increase in the abundance of gastrin mRNA. nih.govphysiology.orgphysiology.org This induction of gastrin synthesis is accompanied by hypergastrinemia and an increase in G cell density. nih.govnih.gov The stimulatory effect on G cells is dependent on the presence of PPARα, as it is not observed in PPARα knockout mice. nih.govphysiology.org

Cell TypeGene ProductEffect of Ciprofibrate
Gastrin-Producing G CellsGastrin mRNAThreefold Increase in Abundance nih.govphysiology.orgphysiology.org

Modulation of Other Cell Types

Lymphocyte Modulation and Cytokine Expression (e.g., IL-4)

Interleukin-4 (IL-4) is a critical cytokine involved in the regulation of inflammation. nih.gov While direct studies focusing on (S)-Ciprofibrate's effect on lymphocyte modulation and specifically on IL-4 expression are not extensively detailed in the available literature, the broader context of fibrate action on inflammatory responses is recognized. physiology.orgnih.gov Generally, IL-4 can inhibit the proliferation of certain lymphocyte populations, such as intraepithelial lymphocytes (IEL), without altering IL-2 production or receptor expression. nih.gov This cytokine is often secreted by activated lamina propria lymphocytes and can influence the responsiveness of other nearby immune cells. nih.gov The signaling of IL-4 is pivotal in type 2 immune responses, which are involved in processes ranging from defense against parasites to the pathogenesis of allergic diseases. frontiersin.org The regulatory mechanisms of IL-4 signaling on immune cells like neutrophils are being actively investigated to understand how they can be modulated to prevent excessive tissue damage during inflammation. frontiersin.org

Myofibroblast Differentiation Inhibition (e.g., α-SMA, COL1A1)

Myofibroblast differentiation, a key process in tissue repair and fibrosis, is characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased production of extracellular matrix components like type I collagen (COL1A1). nih.gov While specific studies on the direct inhibitory effect of (S)-Ciprofibrate on myofibroblast differentiation are not prominent, the modulation of factors involved in this process is an area of interest. For instance, transforming growth factor-beta 1 (TGF-β1) is a potent inducer of myofibroblast differentiation, leading to increased α-SMA and COL1A1 expression. researchgate.net The signaling pathways that regulate α-SMA expression are complex and crucial for the functional characteristics of myofibroblasts. nih.gov In pancreatic cancer models, αSMA+ myofibroblasts are major producers of type I collagen, and deletion of the gene for COL1A1 in these cells can accelerate disease progression. nih.gov This highlights the intricate role of myofibroblasts and their products in tissue pathology.

In Vivo Animal Model Studies

Rodent Models (e.g., Rats, Mice, Jerboas)

In rodent models, ciprofibrate is known to activate the peroxisome proliferator-activated receptor-alpha (PPARα), which plays a role in lipid metabolism and hepatocyte proliferation. physiology.orgnih.gov Studies in rats have utilized cDNA microarrays to examine the effects of ciprofibrate on liver gene expression. physiology.orgnih.gov These investigations have identified changes in the expression of numerous genes, including those known to be responsive to PPARα agonists and involved in lipid metabolism and inflammatory responses. physiology.orgnih.gov

Furthermore, novel candidate genes associated with sugar metabolism, transcription, signal transduction, cell proliferation, and stress responses have been shown to be differentially regulated in rats treated with ciprofibrate. physiology.orgnih.gov In cynomolgus monkeys, ciprofibrate treatment led to a strong upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation. doi.org Interestingly, key regulatory genes from the JUN and MYC families were downregulated in monkeys, a response that appears to contrast with the upregulation reported in rodents after treatment with PPARα agonists. doi.org

A study on rat hepatocytes showed that a single dose of ciprofibrate induces the expression of UGT1A1 and UGT1A5 mRNA, which are involved in bilirubin (B190676) conjugation. nih.gov This induction may be mediated, at least in part, by PPARα. nih.gov

Table 1: Selected Gene Expression Changes in Rodent Liver Following Ciprofibrate Administration

Gene/Process Organism Direction of Change Associated Function Reference
PPARα-responsive genes Rat Changed Lipid metabolism, Inflammation physiology.orgnih.gov
JUN, MYC families Rodent (vs. Primate) Upregulated Regulation of cell cycle doi.org
UGT1A1, UGT1A5 Rat Induced Bilirubin glucuronidation nih.gov
Fatty Acid Metabolism Genes Rat Upregulated Lipid catabolism physiology.orgnih.gov

Ciprofibrate administration in rodents leads to significant changes in liver morphology and cellularity. A notable effect is a significant increase in liver weight and hepatocyte proliferation. physiology.orgnih.gov Studies in rats have demonstrated that ciprofibrate treatment can cause marked hepatomegaly (enlargement of the liver) and a significant increase in DNA synthesis, indicating cell proliferation. nih.gov

The proliferative response can be time-dependent. For instance, one study observed a significant increase in cell proliferation during the first week of ciprofibrate treatment in rats, which was not present at 5 and 20 weeks, but reappeared at 40 and 70 weeks, coinciding with the development of preneoplastic and neoplastic lesions. nih.gov In mice, ciprofibrate has been shown to significantly increase liver weight within 30 to 48 hours of administration. researchgate.net This effect on liver weight and hepatocyte proliferation is dependent on PPARα, as it was not observed in PPARα-null mice. researchgate.net

Table 2: Effects of Ciprofibrate on Liver Morphology and Cellularity in Rodents

Parameter Organism Observation Reference
Liver Weight Rat Significant increase physiology.orgnih.gov
Hepatocyte Proliferation Rat Significant increase physiology.orgnih.gov
Hepatomegaly Rat Marked nih.gov
DNA Synthesis Rat Significant increase nih.gov
Liver Weight Mouse Significantly increased at 30, 36, and 48 hours researchgate.net

Ciprofibrate is recognized as a potent hypolipidemic agent in rodent models. nih.gov In hyperlipidemic rats, it has been shown to suppress the increase in blood lipids. nih.gov It also effectively suppresses tyloxapol-induced hypercholesterolemia in rats. nih.gov Studies have indicated that ciprofibrate inhibits cholesterol biosynthesis. nih.gov Unlike clofibrate (B1669205), another fibrate, ciprofibrate at hypocholesterolemically effective doses does not inhibit the hormone-sensitive lipase (B570770) in vivo in rats. nih.gov

Table 3: Impact of Ciprofibrate on Lipid Parameters in Rodents

Parameter Model Effect Reference
Blood Lipids Hyperlipidemic Rats Suppressed increase nih.gov
Tyloxapol-induced Hypercholesterolemia Rats Suppressed nih.gov
Cholesterol Biosynthesis Normolipidemic Rats Inhibited nih.gov
Effects on Gastric Physiology

Studies in rodent models have revealed that ciprofibrate administration leads to significant alterations in gastric physiology, specifically affecting gastrin-producing G cells. Research indicates that ciprofibrate induces hypergastrinemia, an excess of gastrin in the blood, which is not associated with an inhibition of gastric acid secretion. This effect is understood to be secondary to an increased synthesis and storage of antral gastrin. nih.gov

The mechanism underlying this gastrin-stimulating effect appears to be dependent on the peroxisome proliferator-activated receptor-alpha (PPAR-α). In studies involving sham-operated rats, ciprofibrate treatment resulted in hypergastrinemia, a notable 50% increase in G cell density, and a threefold increase in gastrin mRNA. nih.gov Conversely, in rats that had undergone gastric bypass surgery, ciprofibrate did not elevate plasma gastrin or G cell density. nih.gov This suggests a luminal action of the compound on the antral mucosa. Further supporting the role of PPAR-α, ciprofibrate failed to increase G cell density or gastrin mRNA levels in PPAR-α knockout mice, whereas in wild-type mice, it induced hypergastrinemia, doubled the G cell density, and tripled the gastrin mRNA levels. nih.gov

Effects of Ciprofibrate on Gastric Parameters in Rodent Models

Species/Model Parameter Effect of Ciprofibrate Reference
Sham-Operated Rats G Cell Density ▲ 50% increase nih.gov
Sham-Operated Rats Gastrin mRNA ▲ Threefold increase nih.gov
Gastric-Bypassed Rats G Cell Density No significant change nih.gov
Wild-Type Mice G Cell Density ▲ Doubling of density nih.gov
Wild-Type Mice Gastrin mRNA ▲ Threefold increase nih.gov
PPAR-α Knockout Mice G Cell Density No significant change nih.gov
PPAR-α Knockout Mice Gastrin mRNA No significant change nih.gov
Liver Oxidative Metabolism Alterations and Antioxidant Defenses

Ciprofibrate has been shown to induce significant changes in the liver's oxidative metabolism and antioxidant defense systems. Treatment with ciprofibrate leads to an increase in total cellular catalase activity. nih.gov However, this is accompanied by a significant decrease in the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). nih.gov

The reduction in total cellular SOD and GPX activities is primarily due to decreases in their cytosolic forms (CuZn SOD and GPX). nih.gov In contrast, mitochondrial levels of Mn SOD and GPX remain relatively unchanged. nih.gov Interestingly, within the peroxisomes, the activities of CuZn SOD and GPX are significantly increased following ciprofibrate treatment. nih.gov This complex pattern of changes in antioxidant enzymes suggests a compartmentalized response to the oxidative stress induced by ciprofibrate.

Furthermore, ciprofibrate treatment has been demonstrated to cause oxidative DNA damage. Studies have shown a significant increase in the levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, in the hepatic DNA of rats treated with ciprofibrate at various time points ranging from 24 days to 54 weeks. nih.gov

Impact of Ciprofibrate on Hepatic Antioxidant Enzymes and Oxidative Stress Markers

Parameter Cellular Compartment Effect of Ciprofibrate Treatment Reference
Catalase Activity Total Cellular ▲ Increased nih.gov
Superoxide Dismutase (SOD) Activity Total Cellular ▼ Decreased nih.gov
Glutathione Peroxidase (GPX) Activity Total Cellular ▼ Decreased nih.gov
CuZn SOD & GPX Cytosol ▼ Decreased nih.gov
Mn SOD & GPX Mitochondria ↔ Relatively Unchanged nih.gov
CuZn SOD & GPX Peroxisomes ▲ Increased nih.gov
8-hydroxydeoxyguanosine (8-OHdG) Hepatic DNA ▲ Increased nih.gov

Non-Human Primate Models (e.g., Cynomolgus Monkey)

Comparative Hepatic Transcriptional Responses to Ciprofibrate

In cynomolgus monkeys, ciprofibrate administration elicits distinct hepatic transcriptional responses. Gene expression profiling has revealed a strong upregulation of numerous genes associated with fatty acid metabolism and mitochondrial oxidative phosphorylation, which aligns with the known pharmacological activity of fibrates. nih.gov Additionally, an upregulation of genes related to ribosome and proteasome biosynthesis has been observed. nih.gov

Conversely, a significant number of downregulated genes are involved in the complement and coagulation cascades. nih.gov Notably, several key regulatory genes, including members of the JUN, MYC, and NFkappaB families, were found to be downregulated in primates. nih.gov This is in contrast to rodents, where JUN and MYC are reportedly upregulated following treatment with PPAR-α agonists. nih.gov Importantly, the transcriptional analysis in cynomolgus monkeys did not show signals indicative of DNA damage or significant oxidative stress. nih.gov

Species-Specific Differences in PPAR-α Agonist Effects

Significant species-specific differences exist in the response to PPAR-α agonists like ciprofibrate, particularly between rodents and primates. While these agents cause marked hepatic peroxisome proliferation, hypertrophy, and hyperplasia in mice and rats, primates are known to be relatively refractory to these effects. nih.gov

When peroxisome proliferation does occur in primates, it is substantially reduced compared to that observed in rodents. oup.com For instance, treatment of cynomolgus monkeys with ciprofibrate resulted in a maximum of a two-fold increase in liver weight and a three-fold increase in peroxisome number over controls, a modest effect compared to the pronounced proliferation seen in rodents. oup.com Furthermore, comparative transcriptional analyses have shown that the magnitude of the induction of genes involved in beta-oxidation pathways is considerably greater in rodents than in primates. nih.gov These differences are thought to be partly due to variations in the ligand-binding domain of the PPAR-α receptor between species. nih.gov

Exploratory Preclinical Research Areas

Modulation of Central Nervous System Pathways (e.g., nicotine (B1678760) reward)

Emerging preclinical research suggests that PPAR-α agonists, the class of drugs to which ciprofibrate belongs, may modulate central nervous system pathways involved in addiction, specifically nicotine reward. Studies have shown that PPAR-α agonists can dose-dependently decrease nicotine self-administration and nicotine-induced reinstatement of drug-seeking behavior in rats and monkeys. nih.gov This effect appears to be specific to nicotine, as it did not alter food- or cocaine-reinforced behaviors. nih.gov

The mechanism is believed to involve the modulation of the brain's dopamine (B1211576) system. PPAR-α agonists have been found to decrease the nicotine-induced excitation of dopamine neurons in the ventral tegmental area (VTA) and reduce the elevation of dopamine levels in the nucleus accumbens shell, key components of the brain's reward circuitry. nih.gov The effects of PPAR-α agonists on these nicotine-related behaviors and neurochemical changes can be reversed by a PPAR-α antagonist, confirming the receptor's involvement. nih.govnih.gov While much of this research has utilized other PPAR-α agonists like fenofibrate (B1672516) and clofibrate, the findings point to a class effect with potential therapeutic implications for nicotine dependence. mdpi.com

Attenuation of Cardiac Fibrosis and Oxidative Stress

While direct preclinical investigations specifically focusing on the (S)-enantiomer of ciprofibrate in the context of cardiac fibrosis and oxidative stress are not extensively documented in publicly available literature, the broader class of peroxisome proliferator-activated receptor alpha (PPARα) agonists, to which ciprofibrate belongs, has been a subject of research in this area. Furthermore, studies on racemic ciprofibrate have provided insights into its effects on oxidative stress, a key contributor to the pathogenesis of cardiac fibrosis.

Preclinical models have suggested that the activation of PPARα may play a role in mitigating cardiac fibrosis and inflammation. mdpi.com The therapeutic potential of PPARα agonists is thought to be linked to their ability to modulate metabolic pathways and reduce pro-inflammatory signaling, which are intrinsically connected to fibrotic processes in the heart. mdpi.com In animal models of heart failure, various PPARα agonists have been observed to enhance myocardial energy metabolism while concurrently attenuating fibrosis and inflammation. mdpi.com

In the context of arrhythmogenic cardiomyopathy, a study demonstrated that the PPARα agonist fenofibrate could improve cardiac fibrosis. nih.gov This effect was mediated through the downregulation of the STAT3 and TGF-β/SMAD3 signaling pathways, highlighting a potential mechanism by which PPARα activation can exert anti-fibrotic effects. nih.gov Another PPARα agonist, AVE8134, has also been shown to regress cardiac hypertrophy and fibrosis in preclinical models. karger.com

Although direct preclinical data on ciprofibrate's effect on cardiac fibrosis is limited, clinical studies on racemic ciprofibrate have demonstrated its capacity to reduce systemic oxidative stress. In a study involving patients with type 2 diabetes, ciprofibrate therapy was shown to improve endothelial function and significantly attenuate postprandial oxidative stress. ahajournals.org This suggests that ciprofibrate possesses antioxidant properties that could be beneficial in conditions where oxidative stress is a key pathological driver, such as cardiac fibrosis.

The following tables summarize the key findings from these clinical studies on the effects of racemic ciprofibrate on markers of oxidative stress.

Table 1: Effect of Ciprofibrate on Postprandial Oxidative Stress in Type 2 Diabetes

ParameterBaseline (Placebo)After Ciprofibrate TreatmentP-value
Postprandial Oxidative Stress (U)1.5 ± 1.10.3 ± 0.6<0.05

Data from a double-blind, placebo-controlled study in patients with type 2 diabetes, showing a significant attenuation of the postprandial increase in oxidative stress after 3 months of ciprofibrate therapy. ahajournals.org Values are presented as mean ± standard deviation.

Table 2: Effect of Ciprofibrate on Oxidized LDL and Antioxidant Status in Metabolic Syndrome

ParameterBaselineAfter 3 Months of Ciprofibrate TreatmentP-value
Oxidized LDL-c (U/L)137 ± 19117 ± 20<0.001
Serum PON1 Activity (U/L)108 ± 34129 ± 31<0.05

Data from a study in patients with metabolic syndrome, demonstrating a significant decrease in oxidized LDL cholesterol and a significant increase in serum paraoxonase 1 (PON1) activity after 3 months of ciprofibrate treatment. nih.gov Values are presented as mean ± standard deviation.

While these findings are from clinical studies and with the racemic form of ciprofibrate, they provide a strong indication of the compound's potential to mitigate oxidative stress. Given the established link between oxidative stress and the development and progression of cardiac fibrosis, it is plausible that the (S)-enantiomer of ciprofibrate could exert beneficial effects in this regard. However, dedicated preclinical studies are necessary to specifically evaluate the anti-fibrotic and antioxidant properties of (S)-Ciprofibrate in the context of cardiac pathophysiology.

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Pharmacophoric Requirements for PPAR-α Activation

The activation of PPAR-α by fibrates is contingent on specific structural motifs that constitute the compound's pharmacophore. A generalized pharmacophore model for PPAR-α agonists includes three key components: a carboxylic acid head, a central aromatic ring, and a lipophilic tail. researchgate.net The nature and arrangement of these fragments are critical in determining the potency and selectivity of the agonist. researchgate.net

More detailed pharmacophore models, derived from computational studies, have refined these requirements. One such model for PPAR-α agonists identifies the necessity of two hydrogen-bond acceptor (HBA) features, two general hydrophobic (H) regions, and one negative ionizable (NI) feature. researchgate.net The acidic head group, typically a carboxylic acid, interacts with a network of polar amino acid residues within the receptor's binding pocket, including Ser280, Tyr314, and Tyr464, which is crucial for receptor activation. researchgate.netnih.gov The aromatic ring and lipophilic tail of the fibrate molecule engage in hydrophobic interactions within the large, Y-shaped ligand-binding pocket of PPAR-α. researchgate.net The specific conformation adopted by the ligand within this pocket, particularly its interaction with the different "arms" of the binding site, influences its activation potential. nih.govmdpi.com

Synthesis of Fibrate-Based Analogues and Derivatives

To probe the SAR of fibrates and improve their pharmacological profiles, numerous analogues and derivatives have been synthesized. These efforts often involve modifying the core fibrate scaffold. For instance, new derivatives have been created by combining the classic clofibrate (B1669205) structure with lipophilic groups from natural products like chalcone (B49325) and stilbene. researchgate.netnih.gov These modifications aim to enhance properties such as antioxidant or anti-inflammatory activity alongside PPAR-α agonism. researchgate.net

Systematic variations in the linker length between the central aromatic core and the lipophilic tail, as well as modifications to the cyclic tail itself, have been explored to optimize receptor interaction. researchgate.net Another innovative approach involves the synthesis of silicon-containing analogues, or "silafibrates," where a key atom in the phenoxy ring is replaced by a trimethylsilyl (B98337) group, potentially altering the compound's metabolic stability and potency. researchgate.net The synthesis of pemafibrate, a highly potent and selective PPARα modulator (SPPARMα), involved inserting a 2-aminobenzoxazole (B146116) ring into the fibric acid skeleton and modifying the phenoxyalkyl side chain. researchgate.netnih.gov These synthetic strategies are crucial for developing next-generation fibrates with improved efficacy and selectivity. researchgate.net

Computational Approaches in SAR Analysis

Computational chemistry plays a pivotal role in modern drug design, providing powerful tools to analyze and predict the activity of compounds like (S)-Ciprofibrate.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or property descriptors of a series of compounds with their biological activities. For fibrate derivatives, QSAR analyses have been employed to build models that predict PPAR-α and/or PPAR-γ agonist activity based on a combination of thermodynamic, electronic, and spatial descriptors. niscpr.res.inresearchgate.net

These models help to identify key molecular properties that govern the agonist activity. niscpr.res.in For example, a QSAR study on 5-arylthiazolidine-2,4-diones revealed that modifications at a specific position (R2) and a lower resultant dipole moment were favorable for dual PPAR-α/γ activity. niscpr.res.in By analyzing various descriptors, QSAR provides crucial structural insights that guide the rational design of new, more potent dual or selective PPAR agonists. niscpr.res.inresearchgate.net

Table 1: Key Descriptors in Fibrate QSAR Models This is an interactive table. Click on the headers to sort the data.

Descriptor Type Specific Descriptor Examples Relevance to Activity References
Thermodynamic Heat of formation, Molar refractivity Correlates with binding affinity and overall activity profile. niscpr.res.inresearchgate.net
Electronic Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy Influences electrostatic interactions and reactivity within the binding pocket. niscpr.res.in

| Spatial/Topological | Molecular shape indices, Connectivity indices | Defines the steric requirements for optimal fit within the receptor. | researchgate.net |

Molecular docking simulations provide a detailed, three-dimensional view of how a ligand like (S)-Ciprofibrate fits into the PPAR-α ligand-binding domain (LBD) and the specific interactions that stabilize the complex. These in silico studies have confirmed that fibrates bind within a large, Y-shaped hydrophobic pocket of the receptor. researchgate.netmdpi.com

Docking studies have been crucial in identifying the key amino acid residues that form hydrogen bonds with the acidic head group of the fibrate, such as Ser280, Tyr314, and Tyr464. medpharmres.com X-ray crystallography studies have further refined this understanding, showing that lower-affinity fibrates like ciprofibrate (B1669075) and clofibric acid tend to occupy a region known as "Arm I" of the binding pocket. nih.govmdpi.com In contrast, more potent agonists may occupy different or larger regions of the Y-shaped cavity. mdpi.comnih.gov The binding affinity, calculated as binding energy (kcal/mol), is a key output of docking simulations, with lower values indicating a more favorable interaction. medpharmres.comresearchgate.net These simulations are essential for predicting the binding orientation of novel analogues and for understanding the molecular basis of their activity before their synthesis. researchgate.net

Table 2: Key Amino Acid Interactions for Fibrate Binding to PPAR-α This is an interactive table. Click on the headers to sort the data.

Amino Acid Residue Location in LBD Type of Interaction Role in Activation References
Serine 280 (Ser280) Between Arm I and Center Hydrogen Bond Stabilizes the acidic head of the ligand. nih.govmedpharmres.com
Tyrosine 314 (Tyr314) Between Arm I and Center Hydrogen Bond Key for maintaining active conformation and ligand selectivity. nih.govmedpharmres.compnas.org
Histidine 440 (His440) Between Arm I and Center Hydrogen Bond Contributes to the network of polar interactions with the ligand's acid group. nih.govmedpharmres.com

| Tyrosine 464 (Tyr464) | Between Arm I and Center | Hydrogen Bond | Essential for receptor activation via interaction with the ligand's acid moiety. | nih.govmedpharmres.com |

Enantioselective Synthesis and Chiral Implications of S Ciprofibrate

Principles of Enantioselective Synthesis in Pharmaceutical Chemistry

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern pharmaceutical chemistry. algoreducation.comnumberanalytics.comvaia.com It involves a chemical reaction or a sequence of reactions that preferentially forms one enantiomer or diastereomer over the other. wikipedia.org This is critical in drug development because different enantiomers of a chiral drug can exhibit significantly different biological activities. wikipedia.orggd3services.com The goal of enantioselective synthesis is to produce the desired chiral molecule in high enantiomeric purity, maximizing therapeutic efficacy while minimizing potential adverse effects associated with the other enantiomer. algoreducation.comijrpr.com

The fundamental principle behind enantioselective synthesis lies in the use of a chiral feature to influence the reaction pathway. wikipedia.org This "chiral information" can be introduced through various means, such as using a chiral catalyst, a chiral auxiliary, or a chiral reagent. algoreducation.comrsc.org These chiral entities create a diastereomeric interaction with the substrate at the transition state, lowering the activation energy for the formation of one enantiomer compared to the other. wikipedia.org

Living systems themselves are inherently chiral, composed of biomolecules like L-amino acids and D-sugars. uobasrah.edu.iq This biological chirality dictates that receptors, enzymes, and other drug targets will interact differently with the enantiomers of a chiral drug. gd3services.comuobasrah.edu.iq Therefore, the ability to synthesize single enantiomers is paramount for producing safer and more effective medicines. nih.gov

Chiral Induction Strategies (e.g., Catalytic Asymmetric Synthesis, Biocatalysis)

The synthesis of a specific enantiomer, such as (S)-Ciprofibrate, requires a strategy for inducing chirality. This can be achieved through several powerful methods, including catalytic asymmetric synthesis and biocatalysis.

Catalytic Asymmetric Synthesis is a highly efficient approach that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.orgchiralpedia.com The catalyst, which can be a transition metal complex with a chiral ligand or an organocatalyst, creates a chiral environment that directs the stereochemical outcome of the reaction. numberanalytics.comchiralpedia.com

Transition Metal Catalysis : This strategy often involves the use of metals like rhodium, palladium, or ruthenium complexed with chiral ligands. chiralpedia.com These catalysts are versatile and have been successfully applied in a wide range of asymmetric transformations. chiralpedia.com For instance, asymmetric hydrogenation, a key reaction in enantioselective synthesis, often employs such catalysts. wikipedia.org

Organocatalysis : This approach utilizes small, chiral organic molecules as catalysts, avoiding the use of metals. wikipedia.orgbeilstein-journals.org Organocatalysts are often derived from natural products and are considered more environmentally friendly. wikipedia.org Proline and its derivatives are well-known examples of organocatalysts used in various asymmetric reactions. wikipedia.org

Biocatalysis employs enzymes, which are nature's own highly efficient and selective catalysts. ijrpr.comnih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds. frontiersin.orgmdpi.com Lipases, ketoreductases, and transaminases are examples of enzymes commonly used in biocatalysis to produce chiral alcohols, amines, and other valuable intermediates for the pharmaceutical industry. ijrpr.com The use of enzymes can lead to higher yields, increased efficiency, and reduced waste compared to traditional chemical methods. mdpi.com

For the synthesis of (S)-Ciprofibrate, these strategies could be employed to control the formation of the chiral center. For example, an asymmetric reduction of a prochiral ketone precursor using a chiral catalyst or an enzyme could yield the desired (S)-alcohol, which can then be converted to (S)-Ciprofibrate.

Methodological Advancements in Asymmetric Synthesis of Chiral Compounds

The field of asymmetric synthesis is continually evolving, with ongoing advancements leading to more efficient and selective methods for producing chiral compounds. ijrpr.comfrontiersin.org These advancements are crucial for the synthesis of complex molecules like (S)-Ciprofibrate.

One significant area of progress is the development of novel chiral catalysts . Researchers are constantly designing and discovering new ligands and organocatalysts with improved reactivity and enantioselectivity. numberanalytics.comacs.org For instance, H8-BINOL and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric reactions. acs.org

Photoredox catalysis has emerged as a powerful tool in asymmetric synthesis, using light to drive chemical reactions. nih.govfrontiersin.org When combined with chiral catalysts, this method can facilitate enantioselective transformations that are difficult to achieve through traditional means. frontiersin.org Similarly, asymmetric electrocatalysis offers a sustainable approach by using electricity to drive enantioselective reductions and oxidations. nih.govfrontiersin.org

The integration of flow chemistry with asymmetric catalysis has also been transformative. frontiersin.org Continuous flow systems allow for precise control over reaction parameters such as temperature and pressure, leading to enhanced efficiency and scalability of asymmetric reactions. numberanalytics.comfrontiersin.org

Furthermore, computational methods and machine learning are increasingly being used to predict the outcome of asymmetric reactions and to design new and more effective chiral catalysts. ijrpr.com These in silico approaches accelerate the discovery and optimization of synthetic routes to chiral molecules.

The table below summarizes some of the key methodological advancements in asymmetric synthesis:

Methodology Description Key Advantages
Novel Chiral Catalysts Development of new and more efficient chiral ligands and organocatalysts. numberanalytics.comacs.orgHigher enantioselectivity, broader substrate scope. numberanalytics.com
Asymmetric Photoredox Catalysis Utilizes light and a chiral catalyst to induce enantioselectivity. nih.govfrontiersin.orgAccess to novel reaction pathways. frontiersin.org
Asymmetric Electrocatalysis Employs electricity to drive enantioselective redox reactions. nih.govfrontiersin.orgSustainable and atom-efficient. frontiersin.org
Flow Chemistry Continuous processing for precise reaction control. frontiersin.orgImproved efficiency, scalability, and safety. numberanalytics.comfrontiersin.org
Computational Methods Use of in silico tools for catalyst design and reaction prediction. ijrpr.comAccelerated discovery and optimization. ijrpr.com

Stereochemical Considerations in Ligand-Receptor Interactions

The biological activity of a chiral drug like Ciprofibrate (B1669075) is intrinsically linked to its stereochemistry and how each enantiomer interacts with its target receptor. gd3services.comuobasrah.edu.iq The three-dimensional structure of a receptor's binding site is chiral, meaning it can differentiate between the enantiomers of a ligand. uobasrah.edu.iqresearchgate.net This concept is often explained by the "three-point attachment" model, where a chiral molecule must interact with at least three specific points on the receptor to achieve a stable and active conformation. researchgate.netnih.gov

The (S)- and (R)-enantiomers of Ciprofibrate, due to their different spatial arrangements, will present different interaction profiles with their biological target, likely a member of the peroxisome proliferator-activated receptor (PPAR) family. These differences in interaction can manifest in several ways:

Binding Affinity : One enantiomer may bind to the receptor with higher affinity than the other, leading to a more potent pharmacological effect. americanpharmaceuticalreview.com

Efficacy : Even if both enantiomers bind to the receptor, one may be more effective at eliciting the desired biological response (agonist activity), while the other may be less effective or even act as an antagonist. researchgate.net

Metabolism : The enzymes responsible for metabolizing drugs are also chiral and can exhibit stereoselectivity. researchgate.net This can lead to one enantiomer being metabolized and cleared from the body at a different rate than the other. researchgate.net

The specific interactions between a ligand and a receptor involve a variety of molecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. americanpharmaceuticalreview.com The precise geometry and distance of these interactions are critical for a strong and effective binding event. americanpharmaceuticalreview.com For (S)-Ciprofibrate to exert its therapeutic effect, its functional groups must be oriented in a way that allows for optimal interaction with the amino acid residues within the receptor's binding pocket. Computational modeling and molecular dynamics simulations are valuable tools for studying these ligand-receptor interactions at the atomic level and understanding the basis for stereoselectivity. acs.orgnih.gov

The table below outlines the key types of molecular interactions that govern ligand-receptor binding:

Interaction Type Governing Principles Typical Distance Range
Hydrophobic Primarily distance-dependent. americanpharmaceuticalreview.com3.5 - 5.0 Å americanpharmaceuticalreview.com
Hydrogen Bonding Requires specific distance and geometry. americanpharmaceuticalreview.com2.8 - 3.2 Å (optimal) americanpharmaceuticalreview.com
Electrostatic Occurs between oppositely charged groups. americanpharmaceuticalreview.comVaries

Intercellular and Intracellular Signaling Pathway Crosstalk

Interaction with Thyroid Hormone (T3) Signaling Pathway

The signaling pathways of peroxisome proliferators and thyroid hormone (T3) converge, primarily due to their shared reliance on the retinoid X receptor (RXR) as a heterodimeric partner. pnas.orgunil.ch Both PPARs and thyroid hormone receptors (TRs) belong to the nuclear hormone receptor superfamily and regulate a subset of genes involved in fatty acid metabolism. pnas.orgnih.gov

Research has demonstrated that T3 can inhibit the transcriptional activation of genes induced by ciprofibrate (B1669075). pnas.orgnih.gov This inhibition is mediated by the thyroid hormone receptor in a ligand-dependent manner. unil.chnih.gov The underlying mechanism for this interaction appears to be an indirect competition for limited amounts of RXR. pnas.orgunil.ch When T3 binds to its receptor, the resulting TR-RXR heterodimer effectively titrates the available pool of RXR, thereby limiting the formation of functional PPAR-RXR heterodimers required for ciprofibrate to exert its full effect on gene transcription. pnas.orgunil.ch

This reciprocal inhibition highlights a significant point of crosstalk between these two pathways. pnas.org Increasing the concentration of RXR can partially reverse the inhibitory effect of T3 on PPAR action. pnas.orgunil.ch Conversely, PPAR activation can also inhibit the function of the thyroid hormone receptor. pnas.orgunil.ch Studies using heterodimerization-deficient mutants of both TR and PPAR have confirmed that this interaction is indirect and dependent on their common partner, RXR. pnas.orgunil.ch While T3 has been noted for its potential antitumoral properties in the liver, these effects are not shared by ciprofibrate, indicating distinct downstream consequences despite their pathway interactions. researchgate.net

Table 1: Summary of Ciprofibrate and T3 Signaling Interaction

Interacting MoleculesMechanism of InteractionOutcome of InteractionSupporting Evidence
Ciprofibrate (via PPARα) and T3 (via TR)Competition for the common heterodimeric partner, Retinoid X Receptor (RXR). pnas.orgunil.chT3 inhibits ciprofibrate-induced gene transcription. pnas.orgnih.gov PPAR activation can inhibit TR-mediated transcription. pnas.orgunil.chGel shift assays, transfection assays in hepatoma cells, studies in transgenic mice. pnas.orgunil.chnih.gov

Modulation of Activator Protein 1 (AP-1) Signaling

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in cellular processes like proliferation and inflammation. The interaction between ciprofibrate and the AP-1 signaling pathway is complex, with some studies indicating activation and others suggesting a modulatory or even inhibitory role depending on the context.

One area of investigation has been the role of AP-1 in the mitogenic effects of peroxisome proliferators. While ciprofibrate alone does not robustly induce AP-1 DNA binding activity in cultured rat hepatocytes, it can act synergistically with eicosanoids to increase this activity. nih.gov This suggests that changes in the cellular lipid environment, which are influenced by ciprofibrate, may modulate AP-1-mediated signal transduction. nih.gov Furthermore, the combination of ciprofibrate and prostaglandin (B15479496) F2α was found to block the inhibitory effect of transforming growth factor-beta (TGF-β) on AP-1 activity induced by epidermal growth factor (EGF). nih.gov

In vivo studies have shown that ciprofibrate treatment can lead to increased AP-1 activation in the livers of female mice. nih.govoup.com However, this effect was not consistently observed in rats treated with other peroxisome proliferators. oup.com This discrepancy may be attributable to species or sex differences. oup.com In some contexts, particularly related to inflammation, PPARα agonists are thought to exert anti-inflammatory effects by modulating AP-1, among other factors. oup.comahajournals.org For instance, in idiopathic pulmonary fibrosis models, AP-1 signaling mediated by TGF-β1 and TNF-α has been shown to downregulate peroxisomes, an effect that could be influenced by PPARα agonists. researchgate.net

Table 2: Ciprofibrate's Influence on AP-1 Signaling

Experimental SystemEffect of Ciprofibrate on AP-1Key FindingsReference
Cultured Rat HepatocytesCo-stimulates AP-1 DNA binding activity with eicosanoids.Suggests modulation of mitogenic signal transduction pathways. nih.gov
Female Mice (in vivo)Increased AP-1 activation.Correlated with cell proliferation. nih.gov
Rats (in vivo)No consistent effect on AP-1 binding.Highlights potential species-specific responses. oup.com

Influence on Nuclear Factor Kappa B (NF-κB) Activation

Nuclear Factor Kappa B (NF-κB) is a pivotal transcription factor involved in inflammation, cell proliferation, and apoptosis. oup.com A significant body of evidence demonstrates that ciprofibrate influences the NF-κB signaling pathway, generally by increasing its activation in rodent liver, a species susceptible to peroxisome proliferator-induced hepatocarcinogenesis. ca.govresearchgate.net

Studies have consistently shown that ciprofibrate treatment increases the DNA binding activity of NF-κB in the livers of both rats and mice. oup.comresearchgate.net This activation has also been observed in rat hepatoma cell lines that are responsive to peroxisome proliferators. uky.edu The activation of NF-κB by ciprofibrate appears to be a necessary component for the associated changes in cell proliferation and apoptosis. uky.edu For instance, in mice lacking the p50 subunit of NF-κB, ciprofibrate failed to induce NF-κB DNA binding activity. oup.com

The mechanism by which ciprofibrate activates NF-κB is thought to involve oxidative stress. nih.gov The proliferation of peroxisomes leads to an increase in hydrogen peroxide, a reactive oxygen species that can activate NF-κB. uky.edu This hypothesis is supported by findings that overexpression of the hydrogen peroxide-detoxifying enzyme catalase in the liver inhibits the ciprofibrate-induced activation of NF-κB and subsequent cell proliferation. nih.govuky.edu Interestingly, while NF-κB is activated in rodent models, this effect is not typically seen in human liver cells, which may contribute to the species-specific carcinogenic response. uky.edu In human hepatocytes, PPARα agonists may even exhibit anti-inflammatory properties by negatively regulating NF-κB activity. oup.comahajournals.org

Table 3: Ciprofibrate's Effect on NF-κB Activation

Model SystemObserved EffectProposed MechanismReference
Rats and Mice (in vivo)Increased hepatic NF-κB DNA binding activity. oup.comresearchgate.netIncreased oxidative stress from peroxisome proliferation. nih.govuky.edu oup.comresearchgate.net
Transgenic Mice with Catalase OverexpressionInhibition of ciprofibrate-induced NF-κB activation. nih.govReduction of oxidative stress (hydrogen peroxide). nih.govuky.edu nih.govuky.edu
p50-null MiceNo increase in NF-κB DNA binding activity after ciprofibrate treatment. oup.comDemonstrates the necessity of the p50 subunit for the response. oup.comuky.edu oup.comuky.edu
Human Hepatoma Cell LinesNo NF-κB activation. uky.eduSuggests a species-specific response. uky.edu

Interplay with Extracellular Signal-Regulated Kinase (ERK) Signal Transduction Pathway

The Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is central to regulating cell proliferation, differentiation, and survival. nih.gov The interplay between ciprofibrate and the ERK signaling pathway is an area of active research, particularly concerning its role in cell growth and tumor promotion.

The RAS/RAF/MEK/ERK pathway is a critical signaling network that translates extracellular cues into cellular responses. nih.gov Evidence suggests that peroxisome proliferators, including ciprofibrate, can modulate ERK activity, which may contribute to their tumor-promoting effects. researchgate.net While the precise mechanisms are still being fully elucidated, the crosstalk between PPARα activation and the ERK pathway appears to be a factor in the cellular response to ciprofibrate. For example, in certain cellular contexts, ERK phosphorylation can be observed, indicating activation of the pathway. frontiersin.org The dysregulation of signal transduction pathways like MAPK/ERK is a known factor in the development of various diseases, including cancer. numberanalytics.com The interaction of ciprofibrate with this pathway underscores the complexity of its molecular actions, extending beyond the direct regulation of metabolic genes to influencing fundamental signaling cascades that control cell fate. thieme-connect.com

Advanced Research Methodologies and Future Directions

Omics Technologies in Ciprofibrate (B1669075) Research (e.g., Transcriptomics, Proteomics)

The advent of omics technologies, such as transcriptomics and proteomics, has provided unprecedented insight into the molecular mechanisms of ciprofibrate. These high-throughput methods allow for a global analysis of changes in gene and protein expression, respectively, revealing the complex network of biological pathways modulated by the drug. nih.govstandardbio.comsyncell.com

Transcriptomics: Transcriptomic studies focus on analyzing the complete set of RNA transcripts in a cell or organism. Research on ciprofibrate has utilized this approach to identify genes whose expression is altered by the drug. As a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), ciprofibrate's primary mechanism involves the transcriptional regulation of genes involved in lipid metabolism. patsnap.comwikipedia.org

Studies have shown that ciprofibrate treatment significantly alters the expression of numerous genes. For instance, it upregulates the gene expression of lipoprotein lipase (B570770) (LPL), which is crucial for the breakdown of triglycerides. patsnap.comresearchgate.net Conversely, it can decrease the expression of genes like apolipoprotein C-III (apoC-III), an inhibitor of lipoprotein lipase activity. patsnap.com Furthermore, research in transgenic mice has demonstrated that ciprofibrate stimulates the gene expression of cholesteryl ester transfer protein (CETP), which plays a role in reverse cholesterol transport. researchgate.netnih.govnih.gov This modulation of gene expression is central to its therapeutic effects on dyslipidemia. wikipedia.org

Proteomics: Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.govstandardbio.com In ciprofibrate research, proteomics helps to confirm that the changes observed at the transcript level translate into functional protein changes. Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, providing a clear picture of the cellular response to the drug. nih.gov

Proteomic analyses of liver cells treated with fibrates have identified changes in proteins involved in fatty acid metabolism, lipid metabolism, and xenobiotic detoxification. nih.gov For example, treatment with fibrates leads to an increased abundance of proteins involved in the peroxisomal beta-oxidation pathway of fatty acids. wikipedia.org These findings complement transcriptomic data and confirm the profound impact of ciprofibrate on the liver proteome, solidifying our understanding of its role in modulating hepatic lipid handling. nih.gov

Table 1: Key Genes and Proteins Modulated by Ciprofibrate

MoleculeTypeEffect of CiprofibrateFunction
PPARαProtein (Nuclear Receptor)ActivationKey regulator of lipid and glucose metabolism. patsnap.com
Lipoprotein Lipase (LPL)Gene/ProteinUpregulationHydrolyzes triglycerides in lipoproteins. patsnap.comresearchgate.net
Apolipoprotein C-III (apoC-III)Gene/ProteinDownregulationInhibits lipoprotein lipase and hepatic uptake of triglyceride-rich particles. patsnap.comnih.gov
Cholesteryl Ester Transfer Protein (CETP)Gene/ProteinUpregulationMediates the transfer of cholesteryl esters from HDL to other lipoproteins. nih.govnih.gov
Apolipoprotein A1 (Apo A1)Gene/ProteinUpregulationMajor protein component of HDL, involved in reverse cholesterol transport. wikipedia.org

Development of Advanced Drug Delivery Systems for Ciprofibrate (e.g., Nanoparticles)

A significant challenge in the clinical application of ciprofibrate is its poor water solubility, as it is classified as a Biopharmaceutics Classification System (BCS) class II drug. nih.gov This characteristic can limit its bioavailability. To overcome this, researchers are developing advanced drug delivery systems, with a major focus on nanoparticle-based formulations. researchgate.net These systems aim to enhance solubility, improve circulation time, and potentially target the drug to specific tissues. nih.govmdpi.com

Recent studies have successfully encapsulated ciprofibrate into various types of polymeric nanoparticles. nih.govresearchgate.net One approach involves using block copolymers like Pluronic (P123/F127) and poly(ethylene oxide)-b-poly(caprolactone) (PEO-b-PCL) to form micelles that can carry the hydrophobic ciprofibrate molecules in their core. nih.govmdpi.comnih.gov

The nanoprecipitation technique has been employed to create these ciprofibrate-loaded nanoparticles. nih.gov Characterization using techniques such as Dynamic Light Scattering (DLS) has shown that these nanoparticles are typically in the size range of 10-45 nm with a negative surface charge. nih.govresearchgate.net The encapsulation has been shown to be successful, improving the drug's hydrophilicity. mdpi.comnih.gov

In vitro drug release studies are crucial for evaluating the performance of these delivery systems. Experiments have demonstrated that the release of ciprofibrate from these nanoparticles can be sustained over time. nih.gov The release kinetics appear to depend on the type of polymer used; for instance, release from Pluronic nanoparticles is often driven by Fickian diffusion, while PEO-b-PCL nanoparticles can exhibit a zero-order release model. nih.govmdpi.comresearchgate.net

Table 2: Characteristics of Ciprofibrate Nanoparticle Formulations

Polymer SystemParticle Size (nm)Surface ChargeDrug Release Model
Pluronic (P123/F127) Micelles~10–20Slightly NegativeFickian Diffusion nih.govmdpi.comnih.gov
PEO-b-PCL Micelles~35–45Slightly NegativeZero-Order nih.govmdpi.comnih.gov

Investigative Studies in Diverse Biological Systems to Elucidate Novel Actions

While ciprofibrate is well-established as a lipid-lowering agent, ongoing research is exploring its effects in diverse biological systems to uncover novel therapeutic actions beyond its primary indication. These studies aim to repurpose or expand the clinical utility of ciprofibrate.

One area of investigation is its role in the context of type 2 diabetes and cardiovascular health. A study found that ciprofibrate therapy in patients with type 2 diabetes not only improved the lipid profile but also enhanced endothelial function and reduced postprandial oxidative stress. ahajournals.org This suggests a potential protective effect on the vascular system, which is often compromised in diabetic patients.

Another study investigated the differential effects of ciprofibrate in patients with hypertriglyceridemia based on their body mass index. nih.gov The results showed that individuals with excess body weight experienced a greater decrease in non-HDL cholesterol levels, suggesting that the drug's mechanism of action may be influenced by the underlying pathophysiology of the patient's condition. nih.gov

Furthermore, research in rat models has explored the detailed effects of ciprofibrate on liver metabolism. These studies have shown that ciprofibrate can reduce the overproduction of lower-density lipoproteins and partially prevent liver steatosis (fatty liver) in rats fed a high-fat, high-cholesterol diet. nih.gov It was also found to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, and reduce the synthesis of glycerolipids in the liver. nih.gov

Table 3: Summary of Investigative Studies on Novel Actions of Ciprofibrate

Biological System/ConditionObserved Novel ActionPotential Implication
Type 2 Diabetes MellitusImproved endothelial function and reduced oxidative stress. ahajournals.orgCardiovascular protection in diabetic patients.
Hypertriglyceridemia with Excess Body WeightGreater reduction in non-HDL cholesterol. nih.govPersonalized therapy based on patient metabolic state.
Diet-Induced Hyperlipidemia (Rat Model)Prevention of liver steatosis and inhibition of cholesterol synthesis. nih.govPotential therapeutic for non-alcoholic fatty liver disease.

Predictive Modeling for Biological Activities based on Structural Features

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational tool used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.gov These models are essential for designing new drugs, predicting their efficacy, and understanding their mechanisms of action at a molecular level.

For a compound like ciprofibrate, QSAR models can be developed to explore the relationship between the structural features of fibrate derivatives and their potency as PPARα agonists. By analyzing a series of related compounds, these models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for biological activity.

The process involves:

Data Collection: Gathering a dataset of fibrate analogues with their experimentally measured biological activities (e.g., IC50 or EC50 values for PPARα activation).

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify its structural and physicochemical properties.

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that links the descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power on an independent set of compounds.

While specific QSAR studies for (S)-Ciprofibrate are not widely published, the principles of predictive modeling are highly applicable. nih.gov Such models could be used to:

Virtual Screening: Screen large chemical libraries to identify novel compounds with potential fibrate-like activity. nih.gov

Lead Optimization: Guide the chemical modification of the ciprofibrate structure to design new derivatives with improved potency, selectivity, or pharmacokinetic properties.

Mechanism Elucidation: Provide insights into the molecular interactions between fibrates and the PPARα ligand-binding pocket.

The integration of chemical structure information with phenotypic data from high-throughput screening can further enhance the accuracy of these predictive models, accelerating the early stages of the drug discovery process. nih.gov

Q & A

Basic Research Question: What validated analytical methods are recommended for quantifying (S)-ciprofibrate in pharmaceutical formulations?

Methodological Answer:
Two validated methods are widely used: first-order derivative UV spectrophotometry (λ = 245 nm) and RP-HPLC with UV detection.

  • Derivative UV : Linear range = 3–18 µg/mL, recovery = 100.57% ± 0.97%, CV = 1.44% . Calibration curves (Table 1) show high precision (r² = 0.999) .
  • RP-HPLC : Uses a C18 column with methanol-water mobile phase. Retention time symmetry and low %RSD (<2%) confirm reproducibility. Recovery studies (Table 3) achieve >99% accuracy .
    Note: Both methods avoid interference from tablet excipients, validated via specificity tests (Fig. 2–4) .

Basic Research Question: How should researchers prepare samples for (S)-ciprofibrate quantification to ensure reproducibility?

Methodological Answer:

  • Tablet Extraction : Grind 20 tablets, dissolve 100 mg equivalent in methanol, sonicate for 20 min, and filter. Dilute to 100 mL with methanol-water (1:1) .
  • Standard Stock : 10 mg (S)-ciprofibrate in 100 mL methanol, serially diluted to 3–18 µg/mL. Use quartz cells for UV measurements to minimize solvent interference .
    Critical Step: Validate recovery via spiked samples (80–120% of target concentration) to confirm extraction efficiency (Table 3) .

Advanced Research Question: How do interspecies differences in peroxisome proliferation affect the translatability of (S)-ciprofibrate studies?

Methodological Answer:

  • Marmoset vs. Rat Models : In marmosets, 3-year ciprofibrate exposure (2–20 mg/kg/day) induced minimal peroxisome proliferation (2.5-fold β-oxidation increase) and no histomorphological changes, unlike rats, which show robust proliferation .
  • Experimental Design : Use quantitative image analysis for peroxisomal volume density and cytochemical staining to assess species-specific responses. Marmoset insensitivity highlights limitations in extrapolating rodent hepatocarcinogenicity data to primates .

Advanced Research Question: What mechanisms underlie (S)-ciprofibrate-induced oxidative DNA damage in long-term studies?

Methodological Answer:

  • 8-OH-dG Formation : Chronic ciprofibrate exposure (0.025% diet for 16–40 weeks) in rats increases hepatic 8-hydroxydeoxyguanosine (8-OH-dG), a hydroxyl radical DNA adduct. No acute effects observed, implicating persistent peroxisome proliferation as the oxidative stress driver .
  • Methodology : Measure 8-OH-dG via HPLC-EC or LC-MS/MS. Correlate with catalase activity (H₂O₂ production) and lipid peroxidation markers (e.g., malondialdehyde) .

Advanced Research Question: How can clinical trials evaluate (S)-ciprofibrate’s impact on endothelial function in type 2 diabetes?

Methodological Answer:

  • Double-Blind, Placebo-Controlled Design :
    • Primary Endpoint : Flow-mediated dilation (FMD) pre/post 3-month treatment.
    • Secondary Metrics : Postprandial triglycerides (PPTG), HDL-C, oxidative stress (electron paramagnetic resonance spectroscopy).
    • Results : Ciprofibrate improved FMD by 26% (p<0.05), reduced PPTG by 57%, and attenuated oxidative stress (1.5 U → 0.3 U) .
      Key Consideration: Standardize fatty meal composition to control PPTG variability .

Advanced Research Question: What in vitro models best replicate (S)-ciprofibrate’s inhibition of hepatic enzymes?

Methodological Answer:

  • BDH Inhibition Assay : Use liver homogenates (e.g., jerboa Jaculus orientalis) preincubated with ciprofibrate (0–100 µM). Measure D-3-hydroxybutyrate dehydrogenase (BDH) activity via NADH depletion kinetics. Calculate IC₅₀ via probit analysis (e.g., IC₅₀ = 15 µM) .
  • Validation : Confirm specificity using CYP4A/CYP2C inhibitors (e.g., ketoconazole) to rule off-target effects .

Advanced Research Question: How should researchers resolve contradictions in enzyme activity data across studies (e.g., glutathione transferase)?

Methodological Answer:

  • Case Study : In marmosets, low-dose ciprofibrate increased glutathione transferase (p<0.05), but higher doses showed no effect. Contrast with rodent studies showing dose-dependent increases.
  • Resolution : Conduct dose-response curves across species and use principal component analysis (PCA) to identify confounding variables (e.g., diet, sex). Replicate under standardized conditions .

Advanced Research Question: What experimental approaches assess (S)-ciprofibrate’s long-term hepatotoxicity without histopathology?

Methodological Answer:

  • Biomarker Panels : Combine peroxisomal β-oxidation activity , CPT-1/2 expression (carnitine palmitoyltransferase), and 8-OH-dG levels .
  • Omics Integration : Use proteomics (2DE gels, Fig. 1) to track stress-response proteins (e.g., catalase, NADPH-cytochrome c reductase) .

Advanced Research Question: Which statistical methods are optimal for analyzing enzyme inhibition kinetics in (S)-ciprofibrate studies?

Methodological Answer:

  • Probit Analysis : Calculate IC₅₀ for non-linear inhibition (e.g., BDH in jerboa liver) .
  • Student’s t-test : Compare treated vs. control groups (n=4, p<0.05 threshold). For multi-group studies (e.g., dose tiers), use ANOVA with Tukey post hoc .

Advanced Research Question: How do comparative studies with other fibrates (e.g., clofibrate) inform (S)-ciprofibrate’s mechanism?

Methodological Answer:

  • PPARα Activation Assay : Use transfected hepatocytes to compare EC₅₀ values. Ciprofibrate shows higher potency (lower EC₅₀) than clofibrate .
  • Lipidomic Profiling : Quantify triglyceride depletion and HDL-C elevation in human trials. Ciprofibrate achieves 51% HDL-C normalization vs. 33% with clofibrate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.